

"2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one" potential biological activities

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Cat. No.: B1583647

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activities of **2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one**

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound **2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one** (CAS No. 56425-84-4). While primarily documented as an intermediate in the manufacturing of agricultural chemicals, its molecular architecture, particularly the presence of a trifluoromethoxy phenyl ketone scaffold, suggests a plausible and compelling profile for pharmacological activity. [1][2] This document synthesizes information from structural analogs and the known roles of its key chemical moieties to hypothesize a primary biological target: Monoamine Oxidase (MAO). We present a detailed, field-proven framework for the systematic investigation of this hypothesis, from initial *in vitro* enzymatic assays to subsequent *in vivo* behavioral models. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and structurally related molecules.

Introduction and Molecular Profile

2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a fluorinated aromatic ketone.[1]

The incorporation of fluorine, specifically in the form of a trifluoromethoxy (-OCF₃) group, is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[3]

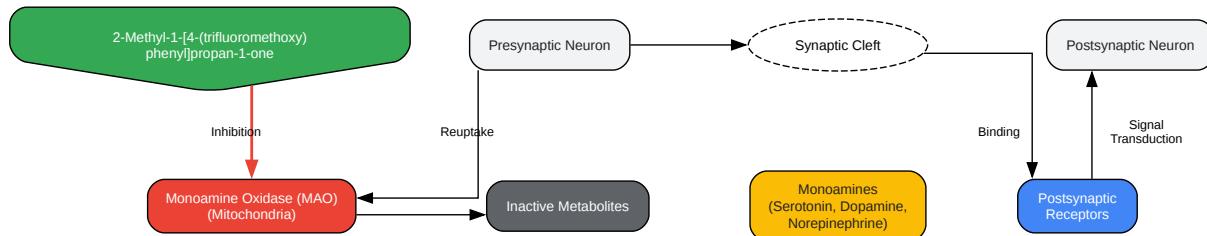
These properties often include increased metabolic stability, improved lipophilicity, and enhanced permeability across the blood-brain barrier, making such compounds attractive candidates for targeting the central nervous system (CNS).[\[4\]](#)[\[5\]](#)

While the subject molecule is currently utilized as an industrial intermediate, its structural similarity to known pharmacologically active agents warrants a thorough investigation into its potential biological effects.[\[1\]](#)[\[6\]](#)

Table 1: Chemical and Physical Properties of **2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one**

Property	Value	Source
CAS Number	56425-84-4	[2] [7]
Molecular Formula	C ₁₁ H ₁₁ F ₃ O ₂	[2] [8]
Molecular Weight	232.20 g/mol	[2] [8]
IUPAC Name	2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one	[2]
Physical Description	White to off-white crystalline powder or liquid	[1] [2]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone	[1]

Core Hypothesis: Monoamine Oxidase (MAO) Inhibition


The primary hypothesis of this guide is that **2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one** acts as an inhibitor of Monoamine Oxidase (MAO). MAOs are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[\[9\]](#) They exist in two main isoforms:

- MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[10]
- MAO-B: Primarily metabolizes dopamine. Selective inhibitors of MAO-B are used in the management of Parkinson's disease and have potential in other neurodegenerative conditions.[10]

Causality for the Hypothesis: The trifluoromethoxy-substituted phenyl ring presents an electron-withdrawing feature that can facilitate interactions with the active site of MAO enzymes. The overall lipophilicity imparted by this group suggests the compound could readily access the mitochondrial membrane where MAOs are located.[4] Therefore, a logical and scientifically sound starting point for characterizing this molecule's biological activity is to assess its inhibitory potential against both MAO-A and MAO-B.

The Monoamine Oxidase Signaling Pathway

The diagram below illustrates the central role of MAO in neurotransmitter regulation. Inhibition of this enzyme leads to an increase in the synaptic availability of key monoamines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | C11H11F3O2 | CID 91852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-(Trifluoromethoxy)phenyl)propan-2-one | 1249274-01-8 | Benchchem [benchchem.com]
- 6. nbinfo.com [nbinfo.com]
- 7. Page loading... [wap.guidechem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- To cite this document: BenchChem. ["2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one" potential biological activities]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583647#2-methyl-1-4-trifluoromethoxy-phenyl-propan-1-one-potential-biological-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com